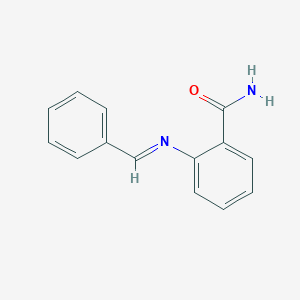

2-(Benzylideneamino)benzamide

Description

2-(Benzylideneamino)benzamide is a benzamide derivative characterized by a benzylideneamino group (-N=CH-C₆H₅) attached to the second position of the benzamide scaffold. This compound serves as a key structural motif in medicinal chemistry due to its ability to interact with biological targets via hydrogen bonding, π-π stacking, and hydrophobic interactions. Recent studies highlight its role in targeting enzyme complexes, such as the Plasmodium falciparum aldolase–TRAP complex, where derivatives of this scaffold inhibit parasite motility and host cell invasion .

Properties

Molecular Formula |

C14H12N2O |

|---|---|

Molecular Weight |

224.26 g/mol |

IUPAC Name |

2-(benzylideneamino)benzamide |

InChI |

InChI=1S/C14H12N2O/c15-14(17)12-8-4-5-9-13(12)16-10-11-6-2-1-3-7-11/h1-10H,(H2,15,17) |

InChI Key |

WTYSPZVEJRBEAA-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)N |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC=CC=C2C(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Antiparasitic Activity

- This compound derivatives (e.g., compounds 24 and 42) demonstrated potent inhibition of P. falciparum motility (IC₅₀ < 1 µM) and reduced liver cell invasion by >70% in vitro .

- Comparatively, 2-azetidinone benzamides showed moderate activity against Plasmodium spp. (IC₅₀: 10–50 µM), with compound 17 exhibiting specificity for breast cancer cells (MCF7) .

Anticancer and Epigenetic Modulation

- MS-275 , a benzamide-based histone deacetylase (HDAC) inhibitor, achieved IC₅₀ values of 2–50 µM, with antitumor efficacy in vivo .

- Sigma receptor-targeting benzamides (e.g., [¹²⁵I]PIMBA) showed high tumor uptake in prostate xenografts (Bₘₐₓ: 1,800 fmol/mg protein) and inhibited colony formation in DU-145 cells .

Anti-inflammatory and Analgesic Effects

- N-Benzimidazol-1-yl methyl-benzamides (e.g., 3a , 3e ) reduced inflammation by 60–70% at 100 mg/kg (oral) with minimal gastric toxicity, attributed to chloro/bromo substituents enhancing target binding .

Structure-Activity Relationship (SAR) Analysis

- Substituent Position: 2'-Amino/hydroxy groups (e.g., MS-275) are critical for HDAC inhibition, while 3' or 4' bulky groups reduce activity . Halogen substituents (Cl, Br) on benzamide rings enhance anti-inflammatory and antimicrobial potency .

- Scaffold Rigidity: The imine group in this compound stabilizes binding to the PfAldolase–TRAP complex, unlike flexible alkylamino analogs .

- Electronic Effects :

Data Tables Summarizing Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.